2-Methyldodecane

説明

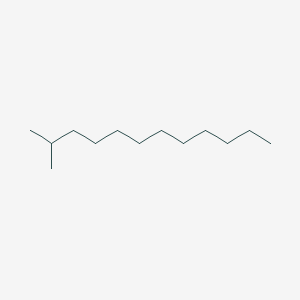

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methyldodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-4-5-6-7-8-9-10-11-12-13(2)3/h13H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEMCUOAMCILCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873238 | |

| Record name | 2-Methyldodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Ultra Scientific MSDS] | |

| Record name | Alkanes, C12-14-iso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyldodecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13989 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1560-97-0, 68551-19-9 | |

| Record name | 2-Methyldodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1560-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyldodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C12-14 Isoparaffin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068551199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkanes, C12-14-iso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyldodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alkanes, C12-14-iso | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLDODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6360WD7Y3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyldodecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031287 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Stereochemical Control in 2 Methyldodecane Production

Established Chemical Synthesis Pathways for 2-Methyldodecane

Conventional methods for synthesizing this compound primarily involve the formation of a carbon-carbon bond to append the methyl group to a dodecane (B42187) backbone or a related precursor.

Organometallic reagents are a cornerstone in the synthesis of alkanes due to their ability to form new carbon-carbon bonds. For this compound, Grignard reagents and organozinc compounds are particularly relevant. leah4sci.comlibretexts.org One documented method involves the reaction of decylmagnesium bromide with 2-bromopropane (B125204). wikipedia.org In this approach, the Grignard reagent, acting as a nucleophilic source of the decyl group, attacks the electrophilic carbon of 2-bromopropane, leading to the formation of the this compound structure. leah4sci.com

Another organometallic route is the reaction between 1-bromodecane (B1670165) and diisopropyl zinc. wikipedia.org This reaction exemplifies a coupling process where the organozinc reagent provides the isopropyl group that attaches to the ten-carbon chain. Additionally, the reaction of 1-dodecene (B91753) with trimethylaluminium represents another pathway to obtain this compound. wikipedia.org

These organometallic reactions are typically conducted under anhydrous conditions, often in ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which stabilize the organometallic species. libretexts.orgorgsyn.org

Table 1: Organometallic Reagent-Based Syntheses for this compound

| Reactant 1 | Reactant 2 | Product | Reference |

| Decylmagnesium bromide | 2-Bromopropane | This compound | wikipedia.org |

| 1-Bromodecane | Diisopropyl zinc | This compound | wikipedia.org |

| 1-Dodecene | Trimethylaluminium | This compound | wikipedia.org |

Alkylation reactions are a common strategy for the synthesis of branched alkanes. In an industrial context, catalytic alkylation is often favored for its scalability and potential for high purity. This can involve the reaction of an appropriate dodecane derivative with a methylating agent in the presence of a catalyst.

A laboratory-scale approach for preparing branched alkanes like this compound involves the reduction of corresponding alkyl halides or sulfonates. For instance, a precursor such as 2-bromo- or 2-tosyloxydodecane can be reduced to this compound. A highly selective method utilizes sodium cyanoborohydride in hexamethylphosphoramide (B148902) (HMPA). This reduction is effective and tolerates various functional groups, offering good yields. Another general method for converting alcohols to alkanes is through reduction, which can be applied to a precursor like 2-methyldodecan-2-ol.

Reductive dehydration of alcohols can also yield alkanes. researchgate.net While not specifically detailed for this compound, the general principle involves removing a hydroxyl group and reducing the resulting intermediate. Other reductive methods, such as the Wolff-Kishner or Clemmensen reductions, are classical techniques for converting ketones (e.g., dodecan-2-one) into alkanes, which would yield n-dodecane but could be conceptually adapted for branched structures. stackexchange.com

Asymmetric Synthesis Approaches for Chiral Analogs of this compound

Since the C2 position in this compound is a stereocenter, the synthesis of enantiomerically pure or enriched (R)- or (S)-2-methyldodecane requires asymmetric synthesis techniques. wikipedia.org These methods are crucial for applications where specific stereoisomers have distinct biological activities. wikipedia.org

Chiral auxiliaries are stereogenic molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com Once the desired stereocenter is created, the auxiliary is removed. wikipedia.org A prominent example is the use of Evans' oxazolidinone auxiliaries. wikipedia.orgresearchgate.net

For the synthesis of chiral this compound analogs, a long-chain carboxylic acid can be acylated to an Evans auxiliary. researchgate.netmdpi.com The resulting chiral imide can then undergo diastereoselective alkylation at the α-position. For instance, to introduce the methyl group at the C2 position, dodecanoic acid would be attached to the chiral auxiliary, followed by methylation. researchgate.net The steric hindrance provided by the auxiliary directs the incoming methyl group to a specific face of the enolate, leading to a high degree of diastereoselectivity. wikipedia.org Subsequent reductive removal of the auxiliary yields the chiral primary alcohol, (S)-2-methyldodecan-1-ol or its (R)-enantiomer, depending on the auxiliary used. mdpi.com This alcohol can then be converted to the corresponding alkane.

Table 2: Example of Chiral Auxiliary-Mediated Synthesis Step

| Substrate | Reagent | Key Transformation | Stereochemical Control | Reference |

| N-Dodecanoyloxazolidinone | Methyl iodide | α-Methylation | Diastereoselective alkylation | researchgate.netmdpi.com |

Enantioselective catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. wikipedia.orgacs.org This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. For synthesizing chiral derivatives that could lead to this compound, several catalytic asymmetric reactions are applicable.

Asymmetric hydrogenation of a suitable prochiral alkene, such as 2-methyl-1-dodecene, using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) could, in principle, afford enantiomerically enriched this compound. Another approach involves the catalytic asymmetric hydroboration of 1-dodecene, followed by oxidation, which could be part of a sequence to generate chiral precursors. researchgate.net

More complex catalytic systems, such as those involving chiral phosphoric acids or N-heterocyclic carbenes (NHCs), have been developed for a wide range of asymmetric transformations, including Michael additions and alkylations, which could be adapted for the synthesis of precursors to chiral this compound. rsc.orgfrontiersin.org For example, a chiral catalyst could control the enantioselective addition of a methyl group equivalent to a long-chain acceptor. frontiersin.org

Industrial Production Considerations for Branched Alkanes Including this compound

The industrial production of branched alkanes like this compound is guided by factors such as cost, scalability, safety, and the desired purity of the final product. While specific industrial processes for this compound are not widely published, general principles for branched alkane production apply.

Catalytic reforming and isomerization are large-scale petroleum refining processes used to increase the branching of alkanes, which improves fuel octane (B31449) ratings. stackexchange.com These processes, however, typically produce complex mixtures of isomers rather than a single, specific compound like this compound.

For the production of a specific branched alkane, catalytic alkylation is a more targeted industrial method. This would involve reacting a suitable C12 substrate with a methylating agent over a solid acid or other heterogeneous catalyst. The key challenges in industrial alkylation are achieving high regioselectivity to obtain the 2-methyl isomer over other methylated dodecanes and minimizing side reactions.

Oxidation Chemistry of this compound

The oxidation of this compound, a representative singly methylated iso-alkane found in various fuels, involves complex reaction networks that differ significantly with temperature. Understanding these pathways is crucial for developing accurate combustion models for conventional and alternative fuels. core.ac.ukresearchgate.net

In the low-temperature regime, approximately between 500 K and 800 K, the oxidation of this compound proceeds through a multi-stage process characterized by phenomena such as cool flames. core.ac.ukresearchgate.netcapes.gov.br This autoxidation is dominated by radical chain reactions initiated by the abstraction of a hydrogen atom from the fuel molecule. The resulting alkyl radical (R•) rapidly adds to molecular oxygen (O₂) to form an alkylperoxy radical (RO₂•). mit.edu

This RO₂• radical can then undergo internal hydrogen abstraction (isomerization) to form a hydroperoxyalkyl radical (•QOOH). mit.edu The subsequent addition of a second oxygen molecule to •QOOH, followed by further isomerization and decomposition steps, leads to the formation of highly oxygenated molecules (HOMs) like keto-hydroperoxides and diketo-hydroperoxides. researchgate.net These species are key branching agents that drive the chain-branching reactions responsible for cool flames and two-stage ignition. researchgate.netcapes.gov.br The reaction pathways at these temperatures are complex, with numerous competing reactions leading to a wide array of intermediate products. anl.gov

Studies on similar branched alkanes show that the low-temperature oxidation mechanism involves sequential oxygen additions and isomerizations, producing characteristic intermediates.

Key Reaction Classes in Low-Temperature Oxidation mit.edu

| Reaction Class | Description |

|---|---|

| R• + O₂ ↔ RO₂• | Alkyl radical addition to O₂ |

| RO₂• ↔ •QOOH | Alkylperoxy radical isomerization |

| •QOOH + O₂ ↔ •O₂QOOH | Second O₂ addition |

| •O₂QOOH Isomerization | Forms carbonylhydroperoxide + •OH |

| ROOH Decomposition | ROOH → RO• + •OH |

At temperatures above approximately 1000 K, the combustion of this compound is dominated by high-temperature reaction pathways. nasa.gov Under these conditions, the stability of alkylperoxy (RO₂•) and hydroperoxyalkyl (•QOOH) radicals is significantly reduced. The primary decomposition route for the fuel shifts from oxygen addition pathways to thermal decomposition (pyrolysis) of the initial fuel molecule and its resulting alkyl radicals. mit.edu

The dominant reaction classes at high temperatures include:

Unimolecular fuel decomposition: C-C bond fission in the this compound molecule to form smaller alkyl radicals.

H-atom abstraction from the fuel: Reactions with small radicals like •H, •OH, and •CH₃ produce alkyl radicals.

Alkyl radical decomposition: The alkyl radicals formed undergo β-scission, breaking a C-C bond to form an alkene and a smaller alkyl radical. mit.edu

Alkyl radical isomerization: Rearrangement of the alkyl radical structure. mit.edu

Kinetic models for large 2-methylalkanes have been developed to capture these high-temperature phenomena, which are essential for predicting properties like ignition delay and flame speed in practical combustion engines. researchgate.netnasa.gov The presence and position of the methyl branch influence the specific decomposition pathways and the resulting product distribution compared to straight-chain alkanes like n-dodecane. researchgate.net

The oxidation of this compound produces a diverse range of intermediate and final products, the distribution of which is highly dependent on the reaction temperature.

At low temperatures (autoxidation), the reaction mixture is complex, containing a large number of oxygenated species. researchgate.netanl.gov Synchrotron-based studies on similar branched alkanes have identified key classes of intermediates that are indicative of the sequential O₂ addition mechanism. anl.gov These include:

Alkenes

Cyclic ethers (oxiranes, oxetanes)

Ketones (e.g., 2-methyldodecan-2-one)

Diones

Keto-hydroperoxides

Diketo-hydroperoxides

Keto-dihydroperoxides researchgate.net

At high temperatures, the product slate is dominated by smaller hydrocarbons due to the prevalence of pyrolysis reactions. The thermal decomposition of this compound and its fragments leads to the formation of a mixture of smaller alkanes and alkenes. nist.gov Common products include ethene, propene, and various C₄-C₁₀ hydrocarbons. libretexts.orgchemguide.co.uk Complete oxidation, of course, ultimately yields carbon dioxide and water.

Catalytic Transformations of this compound

Catalytic cracking is a cornerstone process in petroleum refining used to break down large hydrocarbon molecules, such as this compound, into smaller, more valuable products like gasoline-range alkanes and alkenes. chemguide.co.uklibretexts.org Unlike thermal cracking, which operates at very high temperatures and proceeds via a free-radical mechanism, catalytic cracking occurs at lower temperatures (around 500°C) and is governed by an ionic mechanism on the surface of an acidic catalyst, typically a zeolite. libretexts.orgchemguide.co.ukpsu.edu

The mechanism is initiated by the formation of a carbocation from an alkane molecule. This can occur when the catalyst, which possesses strong Brønsted acid sites (proton donors), protonates an olefin present in the feed or removes a hydride ion (H⁻) from an alkane molecule, leaving a positively charged carbon atom. libretexts.orgpsu.edu This initial carbocation is known as a carbenium ion. psu.edu

Once formed, the carbenium ion undergoes a series of rapid reactions:

Isomerization: The carbocation can rearrange to form a more stable secondary or tertiary carbocation.

β-scission: This is the key cracking step. The C-C bond in the beta position relative to the positive charge breaks, yielding a smaller alkene and a new, smaller carbenium ion. mdpi.com

Hydrogen Transfer: The carbocation can abstract a hydride ion from a neutral alkane molecule, resulting in a smaller alkane and a new carbocation, thus propagating the chain reaction. mdpi.com

This process leads to a high yield of branched alkanes (iso-alkanes) and alkenes, which are desirable components for high-octane gasoline. libretexts.orglibretexts.org

The efficiency and selectivity of the catalytic cracking of this compound are profoundly influenced by the properties of the catalyst, particularly its structure and acidity. nih.govmdpi.com Zeolites, such as ZSM-5 and USY, are widely used due to their well-defined pore structures and strong acidity. nih.govnih.gov

Catalyst Acidity: The catalytic activity is directly related to the number and strength of the acid sites. mdpi.comnih.gov

Brønsted Acid Sites (proton donors): These are considered the primary active sites for initiating the cracking reactions by forming carbenium ions. mdpi.com

Lewis Acid Sites (electron pair acceptors): These sites can also contribute to catalytic activity, sometimes working in synergy with Brønsted sites. mdpi.comrsc.org An increase in the concentration of acid sites generally leads to a higher conversion rate of the parent alkane. nih.gov However, excessively strong acid sites can promote undesirable secondary reactions like over-cracking to light gases and coke formation, which deactivates the catalyst. mdpi.com

Catalyst Structure: The physical structure of the catalyst is critical for its performance.

Pore Size and Shape: The pore dimensions of the zeolite act as a shape-selective filter, influencing which reactant molecules can enter and which product molecules can exit. This can be used to control the product distribution.

Accessibility and External Surface Area: For large molecules like this compound, the reaction may be limited by diffusion into the micropores of the zeolite. nih.gov Therefore, the acidity on the external surface of the catalyst crystals and within larger mesopores plays a crucial role. nih.govnih.gov Modifying catalysts to increase their external surface area or create a network of mesopores can enhance the conversion of bulky branched alkanes by improving access to the active sites. nih.gov

A balance between catalyst acidity and structural accessibility is essential for optimizing the conversion of this compound and maximizing the yield of desired products. nih.gov

Chemical Reactivity and Mechanistic Studies of 2 Methyldodecane

The cracking of large hydrocarbons like 2-methyldodecane is a fundamental process in petroleum refining and chemical recycling. This process involves the breaking of C-C and C-H bonds at high temperatures, with or without the presence of a catalyst, to form a mixture of smaller, more valuable hydrocarbons. The distribution of these products is highly dependent on the reaction conditions, such as temperature, pressure, and the nature of the catalyst used.

While detailed studies focusing exclusively on the product distribution from the cracking of pure this compound are not extensively documented in readily available literature, its formation and subsequent presence in the products of various cracking and pyrolysis processes provide insight into its relative stability and reactivity.

In a study on the low-temperature pyrolysis of oily sludge, this compound was identified as a component of the pyrolysis oil. pan.plbibliotekanauki.pl The research demonstrated that the introduction of an Fe/Al-pillared bentonite (B74815) catalyst significantly altered the product distribution. The relative content of this compound decreased in the presence of the catalyst, suggesting that the catalyst promoted its further cracking or isomerization. pan.plbibliotekanauki.pl

Table 1: Composition of this compound in Pyrolysis Oil from Oily Sludge

| Sample | GC-MS Peak Area (%) of this compound |

| Originally Extracted Oil | 3.25 |

| Pyrolysis Oil without Catalyst | 3.07 |

| Pyrolysis Oil with Catalyst | 0.30 |

This table illustrates the change in the relative abundance of this compound during pyrolysis, indicating its susceptibility to catalytic cracking. Data sourced from Jia et al. pan.plbibliotekanauki.pl

Similarly, research on the thermo-catalytic degradation of plastic wastes has identified this compound as a compound in the resulting liquid oil. nih.gov In the analysis of liquid oils from the thermo-catalytic degradation of polystyrene (PS), this compound was detected, although its yield varied depending on the specific catalytic conditions. nih.gov

Furthermore, hydrocracking studies of larger alkanes, such as n-hexadecane, have shown the formation of this compound as one of the isomerized products. In the hydrocracking of n-hexadecane over a 15 wt% Pt/ZIF-Imidazole catalyst, this compound was identified among the liquid products, with a total n-hexadecane conversion of 90.77% under optimized conditions (350 °C, 4h, 20 bar H₂). researchgate.net This indicates that isomerization reactions leading to the formation of branched alkanes like this compound are a significant pathway in hydrocracking processes.

The general mechanism for alkane cracking proceeds via a free-radical chain reaction at high temperatures (thermal cracking) or through ionic intermediates (catalytic cracking). In catalytic cracking, the acidic sites of the catalyst facilitate the formation of carbocations, which can then undergo various reactions, including β-scission (leading to smaller alkanes and alkenes), isomerization, and hydrogen transfer reactions. The presence of a methyl branch in this compound influences the stability of the potential carbocation intermediates, thereby affecting the product selectivity compared to its linear isomer, n-tridecane.

Beyond cracking, alkanes like this compound can participate in other types of chemical transformations, although they are generally less reactive than molecules with functional groups.

Substitution Reactions:

Substitution reactions involve the replacement of one atom or group with another. For alkanes, this typically occurs via free-radical mechanisms, such as halogenation, where a hydrogen atom is replaced by a halogen. While specific experimental studies on the substitution reactions of this compound are not prominent in the reviewed literature, its synthesis can be achieved through reactions that are mechanistically related to substitution. For example, one synthetic route involves the reaction of decylmagnesium bromide (a Grignard reagent, which acts as a nucleophile) with 2-bromopropane (B125204) (an alkyl halide), which can be classified as a nucleophilic substitution-like reaction leading to the formation of the C-C bond that establishes the methyl branch. wikipedia.org

Another documented synthesis is the reaction of 1-bromodecane (B1670165) with diisopropyl zinc, which also involves the formation of a new carbon-carbon bond. wikipedia.org

For functionalized derivatives, such as (3R)-3-ethoxy-2-methyldodecane, nucleophilic substitution reactions are more readily achieved. The ethoxy group in this derivative can be substituted by other functional groups. This highlights that the introduction of a functional group onto the alkane backbone significantly enhances its reactivity towards substitution.

Reduction Reactions:

Alkanes are in a low oxidation state and are generally resistant to reduction. However, derivatives of this compound can undergo reduction. For instance, the reduction of (3R)-3-ethoxy-2-methyldodecane can lead to the formation of alcohols or back to alkanes, depending on the reagents and conditions used. This implies that if this compound were to be oxidized to an alcohol or ketone, it could then be reduced back to the parent alkane or a related alcohol.

Environmental Fate and Biogeochemical Transformations of 2 Methyldodecane

Environmental Distribution and Transport Processes

The movement and partitioning of 2-methyldodecane in the environment are dictated by its inherent physical and chemical characteristics. These properties determine its affinity for different environmental compartments such as soil, water, and air.

The tendency of this compound to adsorb to soil and sediment is primarily influenced by its high hydrophobicity. A key parameter for quantifying this is the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which measures the chemical's partitioning between organic carbon in soil or sediment and water chemsafetypro.com. A high Koc value indicates a strong tendency for the chemical to bind to soil and sediment particles, reducing its mobility in the environment chemsafetypro.com.

For hydrophobic organic compounds like this compound, the Koc can be estimated from its octanol-water partition coefficient (Kow) epa.gov. Given the high estimated log Kow of this compound, it is expected to have a high Koc value, indicating strong adsorption to organic matter in soil and sediment. This strong adsorption means that this compound is likely to be less mobile in soil and has a lower potential to leach into groundwater. Conversely, desorption, the process of being released from soil and sediment particles, would be slow. The dynamics of adsorption and desorption are crucial in determining the concentration of this compound available for other transport and degradation processes regulations.gov.

Table 1: Estimated Physicochemical Properties of this compound Relevant to Adsorption/Desorption

| Property | Estimated Value | Significance for Adsorption/Desorption |

| Log Kow (Octanol-Water Partition Coefficient) | 7.175 | High value indicates strong hydrophobicity and a high potential for adsorption to organic matter in soil and sediment. |

| Water Solubility | 0.03173 mg/L at 25°C | Very low solubility in water suggests a preference for partitioning into solid phases like soil and sediment. |

Volatilization is a significant transport process for this compound, governing its movement from terrestrial and aquatic systems into the atmosphere. This process is influenced by the compound's vapor pressure and its Henry's Law Constant regulations.gov. The vapor pressure indicates the tendency of a substance to evaporate, while the Henry's Law Constant describes its partitioning between air and water regulations.gov.

This compound has a relatively low vapor pressure, but its very low water solubility results in a moderate to high Henry's Law Constant, suggesting a tendency to volatilize from water regulations.gov. Once in the atmosphere, its partitioning between the gas phase and atmospheric particles will depend on its vapor pressure and the ambient temperature episuite.dev. Compounds with lower vapor pressures have a greater tendency to adsorb to atmospheric particulate matter. The partitioning of this compound in the atmosphere will affect its atmospheric residence time and the distance it can be transported.

Table 2: Estimated Physicochemical Properties of this compound Relevant to Volatilization and Atmospheric Partitioning

| Property | Estimated Value | Significance for Volatilization and Atmospheric Partitioning |

| Vapor Pressure | 0.115 mmHg at 25°C | Indicates a moderate tendency to evaporate. |

| Water Solubility | 0.03173 mg/L at 25°C | Low solubility contributes to a higher potential for volatilization from water. |

| Henry's Law Constant | Estimated to be high | A high value suggests a significant potential for volatilization from aquatic environments. |

Multimedia fugacity models, such as the Level III model included in the EPA's EPI Suite™, are used to predict the environmental distribution of chemicals epa.govchemistryforsustainability.orgmorressier.comconfex.com. These models use a chemical's physicochemical properties to estimate its partitioning among various environmental compartments, including air, water, soil, and sediment morressier.comconfex.com.

Biotransformation and Biodegradation Pathways of this compound

Biodegradation is a primary mechanism for the environmental breakdown of this compound. This process is mediated by microorganisms that utilize the compound as a source of carbon and energy.

The microbial degradation of alkanes is a widespread process in nature, carried out by various bacteria, fungi, and yeasts nih.gov. While linear alkanes are generally more readily degraded, many microorganisms have evolved pathways to break down branched alkanes like this compound nih.govnih.gov. The presence of a methyl branch can present a steric hindrance to the enzymes involved in the initial steps of degradation, making branched alkanes generally more resistant to biodegradation than their linear counterparts nih.gov.

Microorganisms capable of degrading branched alkanes are often found in environments contaminated with petroleum hydrocarbons nih.gov. Genera such as Alcanivorax are known to efficiently degrade branched alkanes nih.govnih.gov. The degradation process typically begins with the oxidation of the alkane, which introduces a functional group that makes the molecule more susceptible to further enzymatic attack.

The initial and often rate-limiting step in the aerobic biodegradation of alkanes is the oxidation of the hydrocarbon chain, catalyzed by oxygenase enzymes chemistryforsustainability.org.

Monooxygenases : These enzymes introduce a single oxygen atom into the alkane molecule, typically forming an alcohol chemistryforsustainability.org. For branched alkanes like this compound, several types of monooxygenases can be involved:

Alkane hydroxylases (AlkB system) : This is a well-characterized non-heme iron integral membrane monooxygenase system found in many alkane-degrading bacteria. It is capable of oxidizing medium-chain linear and branched alkanes chemistryforsustainability.org. The system typically consists of the hydroxylase (AlkB), a rubredoxin (AlkG), and a rubredoxin reductase (AlkT) chemistryforsustainability.org.

Cytochrome P450 monooxygenases : These are heme-containing enzymes that can also initiate alkane degradation by hydroxylation. Some cytochrome P450 systems are particularly effective at oxidizing branched alkanes.

Flavin-binding monooxygenases (e.g., AlmA) : These enzymes are involved in the degradation of long-chain alkanes and can also exhibit activity towards branched structures nih.gov.

The initial hydroxylation of this compound can occur at a terminal methyl group or at a sub-terminal carbon. Terminal oxidation leads to the formation of a primary alcohol, while sub-terminal oxidation results in a secondary alcohol.

Dehydrogenases : Following the initial hydroxylation, the resulting alcohol is further oxidized by alcohol dehydrogenases to form an aldehyde. This aldehyde is then oxidized by aldehyde dehydrogenases to a carboxylic acid chemistryforsustainability.org. This fatty acid can then enter the central metabolic pathway of the microorganism, typically the β-oxidation pathway, where it is broken down into two-carbon units (acetyl-CoA) that can be used for energy production and cell growth chemistryforsustainability.org.

The specific enzymes and the preferred site of initial attack on the this compound molecule can vary between different microbial species, leading to different degradation intermediates and pathways.

Microbial Degradation Mechanisms of Branched Alkanes

Cellular Adaptation and Tolerance Mechanisms in Alkane-Degrading Microorganisms

Microorganisms capable of degrading alkanes have developed sophisticated adaptation and tolerance mechanisms to utilize these hydrophobic compounds as carbon and energy sources. While direct studies on this compound are limited, the principles of adaptation to branched alkanes can be inferred from studies on similar molecules and general alkane degraders. These adaptations are crucial for overcoming the low bioavailability and potential toxicity of hydrocarbons.

A primary challenge for microorganisms is the uptake of insoluble alkanes. Many bacteria overcome this by producing biosurfactants, which are amphipathic compounds that reduce surface and interfacial tension. asm.org This emulsifies hydrocarbons, increasing their surface area and facilitating transport into the cell. asm.org

To cope with the solvent effects of alkanes that can disrupt cell membranes, microorganisms modify the composition of their membrane lipids. asm.org This often involves altering the fatty acid composition to maintain appropriate membrane fluidity and integrity. asm.org Bacteria may also develop extracellular polymeric substances (EPS), such as capsules or slime layers, which can interact with and sequester hydrophobic substrates, potentially mediating their uptake and protecting the cell. asm.org

Furthermore, some bacteria possess distinct metabolic pathways for branched-chain alkanes compared to their straight-chain counterparts. For instance, research on Brevibacterium erythrogenes demonstrated that while n-alkanes are processed via terminal oxidation followed by beta-oxidation, branched alkanes like 2-methylundecane (B1362468) are degraded through a dicarboxylic acid pathway, suggesting an inducible system specific to these structures. bohrium.com

Biotransformation in Higher Organisms and Ecological Systems

In aquatic organisms like fish, the primary site of xenobiotic metabolism is the liver, which contains enzyme systems analogous to those in mammals. researchgate.net The initial step in alkane biotransformation is typically an oxidation reaction catalyzed by cytochrome P450 monooxygenases. This introduces a functional group, such as a hydroxyl group, converting the alkane into an alcohol. Subsequent oxidation can form aldehydes, ketones, and eventually carboxylic acids. These more polar metabolites can then be conjugated with endogenous molecules (Phase II reactions) and excreted. The rate of biotransformation is a key factor determining the extent of a chemical's bioaccumulation. researchgate.net Some organic compounds are metabolized and eliminated more rapidly than would be predicted by their lipophilicity alone, indicating efficient biotransformation pathways. researchgate.net

Atmospheric Chemistry and Secondary Organic Aerosol (SOA) Formation from this compound

In the atmosphere, this compound and other branched alkanes are subject to chemical transformations, primarily initiated by reaction with the hydroxyl (OH) radical. These reactions are a significant source of Secondary Organic Aerosols (SOA), which have important implications for air quality and climate. The molecular structure of this compound, specifically its methyl branch, plays a crucial role in determining the products and mechanisms of its atmospheric oxidation and its potential to form SOA.

Gas-Phase Oxidation Products and Mechanisms

The atmospheric oxidation of this compound begins with the abstraction of a hydrogen atom by an OH radical, forming an alkyl radical. This radical rapidly reacts with molecular oxygen (O₂) to form an alkyl peroxy radical (RO₂). The subsequent fate of this RO₂ radical dictates the nature of the oxidation products and is heavily influenced by the concentration of nitrogen oxides (NOₓ).

Particle-Phase Reactions and SOA Growth from Branched Alkanes

While gas-phase reactions produce semi-volatile compounds that can partition into the aerosol phase, subsequent reactions within the particle phase are critical for SOA growth. nih.gov For SOA derived from alkanes, particle-phase chemistry includes accretion reactions that form higher molecular weight, lower volatility products known as oligomers. nih.gov

Studies on C12 alkane systems reveal that major oligomerization pathways involve the formation of peroxyhemiacetals, hemiacetals, esters, and aldol (B89426) condensation products. nih.gov These reactions often involve multifunctional species like hydroxycarbonyls and furans that are produced during the initial gas-phase oxidation. nih.gov This chemical evolution within the particle is structure-dependent. Research comparing 2-methylundecane with other C12 alkanes showed that the SOA from the branched alkane exhibited the least amount of chemical processing and sustained growth. researchgate.net This suggests that the fragmentation products from branched alkanes are less reactive or available for these particle-phase accretion reactions compared to the oxidation products of linear or cyclic alkanes.

Structural Effects on SOA Formation Potential

The molecular structure of an alkane is a dominant factor driving its SOA yield. nih.gov For a given carbon number, the SOA formation potential generally follows the order: cyclic > linear > branched. acs.org The presence of the methyl branch in this compound significantly reduces its SOA yield compared to its linear isomer, n-dodecane, and especially compared to cyclic C12 alkanes like cyclododecane. researchgate.net

This reduction is primarily attributed to two factors. First, the vapor pressures of oxidation products from branched alkanes tend to be higher than those from linear alkanes of the same carbon number. copernicus.org Second, and more importantly, the alkoxy radicals formed from branched alkanes are more susceptible to fragmentation. acs.orgcopernicus.org This fragmentation breaks the carbon skeleton, producing smaller, more volatile compounds that are less likely to partition into the particle phase and contribute to SOA mass. acs.org In contrast, the oxidation of linear and cyclic alkanes favors functionalization (the addition of oxygen-containing functional groups), which lowers volatility and enhances SOA formation. researchgate.net

The influence of structure on SOA yield has been quantified in chamber studies. For C12 alkanes, branched structures consistently produce the lowest SOA yields under both high-NOₓ and low-NOₓ conditions. researchgate.netnih.gov

Interactive Data Table: SOA Yields of C12 Alkane Isomers

The table below summarizes experimental data on the Secondary Organic Aerosol (SOA) yields for different C12 alkane structures under varying NOₓ conditions. The data illustrates the impact of molecular structure on the potential to form atmospheric aerosols. Lower yields for branched alkanes like 2-methylundecane are consistently observed.

| Alkane Precursor | Structure | SOA Yield (High-NOₓ) | SOA Yield (Low-NOₓ) | Primary Oxidation Fate | Reference |

| 2-Methylundecane | Branched | Lowest | Lowest | Fragmentation | researchgate.net |

| n-Dodecane | Linear | Intermediate | Intermediate | Functionalization | researchgate.net |

| Hexylcyclohexane | Cyclic | Intermediate | High | Functionalization | researchgate.net |

| Cyclododecane | Cyclic | Highest | Highest | Functionalization | researchgate.net |

Advanced Analytical Methodologies for 2 Methyldodecane Characterization and Quantification

Chromatographic Separation Techniques for 2-Methyldodecane

Chromatography is a fundamental technique for separating components of a mixture. For a volatile compound like this compound, gas-based methods are predominant, though liquid chromatography is relevant for related or derivatized compounds.

Gas chromatography is a cornerstone for the analysis of volatile organic compounds (VOCs) like this compound. chemistry-matters.com In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a column. The retention index (RI) is a key parameter used for identification, and for this compound, the Kovats retention index on a standard non-polar column is reported as approximately 1265. nih.gov However, in complex samples such as petroleum or biological matrices, one-dimensional GC may not provide sufficient resolution to separate this compound from other isomers and hydrocarbons.

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. sepsolve.com This technique employs two columns with different stationary phases, connected by a modulator. chemistry-matters.comwikipedia.org The entire effluent from the first column is subjected to a second, faster separation on the second column. shimadzu.com This results in a two-dimensional chromatogram with structured elution patterns, which is highly effective for resolving co-eluting peaks found in one-dimensional GC. chemistry-matters.comsepsolve.com For instance, the analysis of complex hydrocarbon mixtures, such as those found in crude oil or breath samples, benefits greatly from the increased peak capacity and structured chromatograms of GC×GC, allowing for more confident identification of individual components like this compound. wikipedia.orgwindows.net

Table 1: GC-based methods for this compound

| Technique | Principle | Application for this compound | Key Advantages |

|---|---|---|---|

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Routine identification and quantification; determination of retention index. nih.govnist.gov | Well-established, robust, good for simpler mixtures. |

| Comprehensive Two-Dimensional Gas Chromatography (GC×GC) | Two sequential columns with different selectivities connected by a modulator for enhanced separation. chemistry-matters.comsepsolve.comwikipedia.org | Resolving this compound from isomers and other hydrocarbons in complex matrices like petroleum and biological samples. windows.net | Increased peak capacity, improved signal-to-noise, structured chromatograms for easier identification. sepsolve.com |

High-performance liquid chromatography (HPLC) is a separation technique that uses a liquid mobile phase and a solid stationary phase. wikipedia.orgopenaccessjournals.com While not typically the primary method for analyzing volatile alkanes like this compound directly, HPLC is crucial for the analysis and purification of related, less volatile, or derivatized compounds. For example, in the synthesis of derivatives of this compound, such as 2-methyldodecan-3-ol, HPLC can be used to monitor the reaction progress and purify the products. Reversed-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, is the most common mode. wikipedia.org The technique's high resolution and accuracy make it indispensable for quality control and purification in synthetic applications involving this compound precursors or derivatives. openaccessjournals.com

Adsorptive separation is a process that utilizes porous solid materials to separate components of a mixture based on selective adsorption. rsc.org Metal-Organic Frameworks (MOFs) are a class of crystalline materials with high surface areas and tunable pore sizes, making them promising candidates for gas and liquid phase separations. rsc.orgrsc.org The selective adsorption in MOFs can be based on size exclusion (molecular sieving), kinetic differences, or specific interactions between the analyte and the framework. rsc.org While specific studies on this compound separation using MOFs are not extensively detailed, the principles suggest their potential for separating it from other alkane isomers. For instance, MOFs have been successfully used to separate other challenging hydrocarbon mixtures, like benzene (B151609) and cyclohexane. supradrug.com

Supramolecular crystals, another class of advanced materials, can also be employed for selective separation. supradrug.com These materials can exhibit adaptive structures that change upon interaction with specific guest molecules, allowing for highly selective capture. supradrug.com Research has shown that pillar[n]arene-based nonporous adaptive crystals can effectively separate hydrocarbons. supradrug.com The analysis of adsorbed guests within these materials can be performed using techniques like NMR spectroscopy or gas chromatography after release. nih.gov

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Once separated, spectroscopic and spectrometric techniques are essential for the definitive identification and structural confirmation of this compound.

Mass spectrometry, often coupled with gas chromatography (GC-MS), is a powerful tool for identifying and quantifying this compound. nist.gov In GC-MS, after separation by GC, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nih.gov The mass spectrum of this compound shows a characteristic fragmentation pattern that can be compared against spectral libraries like those from the National Institute of Standards and Technology (NIST) for positive identification. nih.govnist.gov The NIST Mass Spectrometry Data Center contains multiple entries for this compound, detailing its fragmentation. nih.gov

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. nationalmaglab.org In this technique, a specific precursor ion from the initial mass spectrum is selected, fragmented further, and the resulting product ions are detected. nationalmaglab.org This process, which can be described as MS-squared (MS²), is highly effective for distinguishing between isomers that might produce similar initial mass spectra. For complex biological samples where matrix interference is a challenge, high-resolution GC-MS is often necessary to accurately identify compounds like this compound.

Table 2: Mass Spectrometry Data for this compound

| Technique | Principle | Application for this compound |

|---|---|---|

| GC-MS | GC separation followed by mass analysis of fragmented ions. nih.gov | Identification via fragmentation pattern and library matching; quantification. nih.govnist.gov |

| Tandem MS (MS/MS) | Selection and further fragmentation of a specific ion for more detailed structural information. nationalmaglab.org | Isomer differentiation and enhanced specificity in complex matrices. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules, including the differentiation of isomers. news-medical.net ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. While conventional NMR cannot distinguish between enantiomers (mirror-image isomers) without a chiral auxiliary, it is highly effective at distinguishing between constitutional isomers like this compound and its various branched-chain counterparts. scispace.comresearchgate.net The unique set of chemical shifts and coupling constants in the NMR spectrum serves as a fingerprint for the specific isomeric structure. news-medical.net Two-dimensional NMR techniques, such as NOESY, can further elucidate the spatial relationships between atoms, confirming stereochemistry in more complex molecules. sapub.org For this compound, NMR provides unequivocal structural confirmation, which is essential for certified reference materials. sigmaaldrich.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. When exposed to IR radiation, molecules absorb energy at specific frequencies corresponding to the vibrational frequencies of their bonds. mvpsvktcollege.ac.in An IR spectrum represents a plot of this absorption, providing a unique "fingerprint" for the compound. pressbooks.pub

For an alkane such as this compound, the IR spectrum is characterized by absorptions corresponding to carbon-hydrogen (C-H) and carbon-carbon (C-C) bond vibrations. Since the molecule consists solely of these types of bonds, its spectrum is relatively simple compared to molecules with multiple functional groups. libretexts.org The key absorptions for this compound are found in the C-H stretching and bending regions.

The primary functional groups and their corresponding vibrations identifiable in this compound include:

C-H Stretching: Alkanes show characteristic C-H stretching vibrations in the 2850-3000 cm⁻¹ region. libretexts.org These bands are typically strong and are indicative of the sp³ hybridized C-H bonds present in the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the molecule.

C-H Bending: Vibrations from the bending of C-H bonds appear at lower frequencies. Absorptions for methylene groups (scissoring) are observed between 1450 and 1470 cm⁻¹. libretexts.org Methyl groups produce a characteristic bending absorption between 1370 and 1380 cm⁻¹. libretexts.org The presence of the isopropyl group at the end of the this compound chain, resulting from the methyl branch, can sometimes lead to a split in this region.

| Functional Group | Vibration Type | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkane (C-H) | Stretching | 2850–2960 | Medium to Strong |

| Methylene (-CH₂-) | Bending (Scissoring) | 1450–1470 | Medium |

| Methyl (-CH₃) | Bending (Rocking) | 1370–1380 | Medium |

Method Development and Validation in this compound Research

The accurate quantification and analysis of this compound in various matrices necessitate the development and validation of robust analytical methods. Chromatographic techniques, particularly gas chromatography (GC), are commonly employed for the separation and detection of volatile hydrocarbons like this compound. The development of such methods requires careful optimization of experimental conditions, followed by a thorough validation process to ensure the results are reliable, reproducible, and fit for purpose. nih.gov

Optimization of Chromatographic Conditions

The goal of method optimization is to achieve adequate separation (resolution) of the target analyte from other components in a sample within a reasonable timeframe, while ensuring good peak shape and detector sensitivity. mdpi.com For the analysis of this compound by gas chromatography, several key parameters must be optimized.

Column Selection: The choice of the stationary phase is critical. For nonpolar analytes like this compound, a nonpolar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1, HP-5), is typically selected. Column length, diameter, and film thickness also affect separation efficiency and analysis time; longer columns provide better resolution but increase run times. core.ac.uk

Oven Temperature Program: A temperature gradient is often employed to separate a mixture of compounds with different boiling points. The initial temperature is set low enough to retain and separate volatile components, followed by a controlled temperature ramp to elute less volatile compounds like this compound. The ramp rate and final temperature are optimized to balance resolution and analysis speed. core.ac.uk

Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium, hydrogen) influences chromatographic efficiency. The optimal flow rate provides the best resolution, but higher flow rates can be used to shorten analysis times at the cost of some separation efficiency. researchgate.net

Injection Parameters: The injector temperature must be high enough to ensure complete and rapid vaporization of the sample without causing thermal degradation. The injection mode, such as split or splitless, is chosen based on the sample concentration. A split injection is used for concentrated samples to avoid column overload, while splitless injection is preferred for trace analysis to maximize sensitivity.

| Parameter | Optimized Condition |

|---|---|

| GC Column | Nonpolar (e.g., 5% Phenyl Polysilphenylene-siloxane), 30 m x 0.25 mm ID, 0.25 µm film |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Oven Program | Initial 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) at 300 °C |

Validation Parameters and Their Application

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. jespublication.com According to guidelines from bodies like the International Council for Harmonisation (ICH), a quantitative method for this compound must be evaluated for several key performance characteristics. europa.eu

Specificity/Selectivity: This parameter ensures that the analytical signal is solely from the analyte of interest. It is demonstrated by showing that no interference occurs from other components in the sample matrix, such as other isomers or impurities. nih.gov

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eu This is typically assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis. The range is the interval between the upper and lower concentrations for which the method has been shown to have acceptable accuracy, precision, and linearity. europa.eu

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often determined by analyzing samples with a known concentration of this compound (e.g., a certified reference material) and calculating the percent recovery. europa.eu

Precision: Precision measures the degree of agreement among a series of measurements from the same sample. It is evaluated at two levels:

Repeatability: The precision obtained under the same operating conditions over a short interval (intra-assay precision).

Intermediate Precision: The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment (inter-assay precision). nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected but not necessarily quantified. demarcheiso17025.com The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. europa.eu The LOQ is a critical parameter for the analysis of trace amounts of the compound. gtfch.org

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as slight changes in oven temperature ramp rate or carrier gas flow. gtfch.org It provides an indication of the method's reliability during routine use.

| Validation Parameter | Description | Common Acceptance Criterion |

|---|---|---|

| Linearity | Demonstrates a proportional relationship between signal and concentration. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Closeness of test results to the true value. | Recovery within 80-120% of the true value. europa.eu |

| Precision | Agreement between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2% for assay methods. nih.gov |

| Limit of Quantitation (LOQ) | Lowest amount quantified with suitable precision and accuracy. | Analyte signal should be at least 10 times the noise signal; precision (RSD) ≤ 20%. gtfch.org |

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of the analyte. nih.gov |

Computational Chemistry and Theoretical Modeling of 2 Methyldodecane

Quantum Chemical Calculations (e.g., Density Functional Theory) for 2-Methyldodecane

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of molecules. DFT methods are widely used due to their favorable balance of computational cost and accuracy, making them suitable for systems the size of this compound.

Detailed Research Findings: While specific DFT studies on this compound are not prevalent in the literature, extensive research on linear and branched alkanes provides a clear framework for how this compound would be analyzed. DFT calculations can elucidate the thermodynamic stability of this compound relative to its isomers, such as n-tridecane. Studies have consistently shown that branched alkanes are thermodynamically more stable than their linear counterparts. acs.orgnih.gov This stability is not due to sterics as one might intuitively assume; in fact, DFT energy partitioning has revealed that branched alkanes possess less destabilizing steric energy compared to linear alkanes. acs.orgnih.gov The increased stability is primarily attributed to a combination of favorable electrostatic interactions and electron correlation effects. acs.orgnih.gov

For this compound, a DFT analysis using a functional like M06-2X could partition the total electronic energy into steric, electrostatic, and quantum mechanical components. acs.org This would quantify the energetic contributions leading to its stability. The results would be expected to align with general findings for branched alkanes, as summarized in the table below, which is based on the isomerization of n-pentane to isopentane (B150273) (2-methylbutane) as a representative example. acs.org

Table 1: Example of DFT Energy Partitioning for Alkane Isomerization (n-pentane → isopentane) Data derived from studies on smaller alkanes and representative of the principles applicable to this compound.

| Energy Component | Change in Energy (kcal/mol) | Implication for Branching |

|---|---|---|

| ΔEs (Steric Energy) | +0.8 | Branched isomer has less destabilizing steric energy |

| ΔEe (Electrostatic Energy) | -2.4 | Electrostatic effects favor the branched isomer |

| ΔEq (Quantum Energy) | +0.2 | Quantum effects slightly disfavor the branched isomer |

| ΔEtotal (Total Energy) | -1.4 | The branched isomer is more stable overall |

Furthermore, DFT is crucial for accurately calculating the conformational energies of flexible long-chain alkanes. acs.orgnih.gov Benchmark studies have assessed various functionals for their ability to model the delicate balance of weak intramolecular interactions, such as London dispersion forces, that govern alkane conformations. acs.orgchemrxiv.org Modern, dispersion-corrected functionals like r²SCAN-V and composite methods such as B97-3c have shown excellent performance for long-chain alkanes and would be the methods of choice for studying the potential energy surface of this compound. acs.orgnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior in condensed phases. For this compound, MD simulations are essential for exploring its vast conformational space and understanding its interactions with surrounding molecules.

Detailed Research Findings: MD simulations of long-chain alkanes like n-dodecane have been used to study bulk liquid properties such as viscosity and self-diffusion coefficients. heatenergist.orgresearchgate.net These simulations rely on force fields, which are sets of parameters describing the potential energy of the system. The accuracy of force fields like COMPASS or OPLS is critical for reproducing experimental data. heatenergist.org

Table 2: Typical Parameters for an MD Simulation of Liquid Dodecane (B42187) These parameters are representative of a setup that could be adapted for this compound.

| Parameter | Value / Description | Reference |

|---|---|---|

| Force Field | COMPASS (or similar all-atom force field) | heatenergist.org |

| Ensemble | NVT (constant Number of particles, Volume, Temperature) | avestia.com |

| Time Step | 1 - 2 fs | avestia.com |

| Simulation Time | 10 - 80 ns | avestia.com |

| Temperature | Dependent on the property being studied (e.g., 298 K) | heatenergist.org |

| Properties Calculated | Viscosity, Self-diffusion coefficient, Radial Distribution Function | heatenergist.org |

In Silico Prediction of Reactivity and Degradation Pathways

In silico methods can predict the reactivity of a molecule and explore potential degradation pathways, which is particularly relevant for understanding its environmental fate and metabolism.

Detailed Research Findings: The biodegradation of alkanes is a critical environmental process. The initial step in aerobic degradation is typically the oxidation of the alkane, catalyzed by enzymes such as alkane hydroxylases (e.g., AlkB) or cytochrome P450 monooxygenases. nih.govfrontiersin.org These enzymes hydroxylate the alkane, which is then further oxidized to an aldehyde and a carboxylic acid, ultimately entering the β-oxidation pathway. nih.gov

For this compound, computational methods can predict the most likely site of initial enzymatic attack. This can be achieved by calculating the bond dissociation energies (BDEs) for all C-H bonds in the molecule using quantum chemical methods. The C-H bond with the lowest BDE is generally the most susceptible to hydrogen abstraction, which is a key step in the oxidation mechanism. In branched alkanes, tertiary C-H bonds (like the one at the C2 position in this compound) are typically weaker than secondary or primary C-H bonds and are thus more reactive toward radical abstraction. msu.edu Therefore, an in silico analysis would likely predict that the initial hydroxylation would preferentially occur at the C2 position.

Following the initial oxidation, computational chemistry can be used to map out the entire degradation pathway, calculating the reaction energies and activation barriers for each subsequent step. This allows for the identification of rate-limiting steps and potential metabolic intermediates. While branched alkanes are known to be degraded by microorganisms, their degradation is often slower than that of linear alkanes, a phenomenon that could be investigated by comparing the computed activation energies for the initial oxidation of this compound versus n-tridecane. frontiersin.org

Table 3: Common Aerobic Degradation Pathways for Alkanes

| Pathway | Initial Site of Attack | Key Enzyme Class | Subsequent Steps |

|---|---|---|---|

| Monoterminal Oxidation | Terminal methyl group | Alkane Hydroxylase (e.g., AlkB) | Alcohol → Aldehyde → Fatty Acid → β-oxidation |

| Biterminal Oxidation | Both terminal methyl groups | Cytochrome P450 | Dicarboxylic Acid → β-oxidation |

| Subterminal Oxidation | Internal methylene (B1212753) group | Cytochrome P450 | Secondary Alcohol → Ketone → Ester → Baeyer-Villiger oxidation |

Protein-Ligand Docking Studies Involving this compound

Protein-ligand docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a protein target. nih.gov This method is invaluable for understanding enzymatic mechanisms and for structure-based drug design.

Detailed Research Findings: For this compound, a primary application of molecular docking would be to study its interaction with the enzymes responsible for its metabolism, such as alkane hydroxylases. frontiersin.org The PubChem database indicates that ligands structurally similar to this compound have been co-crystallized with proteins, and their structures are available in the Protein Data Bank (PDB). nih.gov These proteins often feature deep, hydrophobic binding pockets designed to accommodate long alkyl chains.

A typical docking study of this compound would involve the following steps:

Preparation: A high-resolution 3D structure of the target enzyme (e.g., an AlkB homolog) is obtained from the PDB. The 3D structure of this compound is generated and energy-minimized.

Binding Site Definition: The active site of the enzyme, typically a hydrophobic channel leading to a catalytic metal center (e.g., iron), is identified.

Docking Simulation: A docking algorithm, such as AutoDock or GOLD, samples a large number of possible conformations and orientations (poses) of this compound within the active site. nih.gov

Scoring and Analysis: Each pose is assigned a score that estimates the binding affinity. The top-scoring poses are analyzed to identify key intermolecular interactions, such as van der Waals contacts between the ligand's alkyl chain and hydrophobic residues (e.g., Leucine, Isoleucine, Valine) lining the enzyme's binding pocket.

Such a study would reveal how this compound orients itself to present a specific C-H bond to the enzyme's catalytic center for oxidation. By comparing the docking scores and binding poses of different isomers (e.g., this compound vs. 3-methyldodecane), one could predict substrate specificity and the likely products of metabolism.

Table 4: Potential Protein Targets for Docking Studies with this compound

| Protein Class | Example Enzyme | Function | Relevance to this compound |

|---|---|---|---|

| Alkane Hydroxylases | AlkB from Pseudomonas putida | Initial oxidation of medium-chain alkanes | Primary metabolic enzyme for degradation |

| Cytochrome P450s | CYP153 family | Oxidation of alkanes, fatty acids, and terpenes | Alternative metabolic pathway |

| Fatty Acid Binding Proteins | FABPs | Intracellular transport of hydrophobic molecules | Potential carrier protein interaction |

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARs) | Ligand-activated transcription factors | Potential biological signaling role |

Industrial and Fuel Science Relevance of 2 Methyldodecane

2-Methyldodecane as a Model Compound and Surrogate Fuel Component

This compound, a branched alkane, serves as a significant component in the formulation of surrogate fuels designed to emulate the properties and behavior of complex real-world fuels like jet fuel and diesel. mdpi.com Surrogate fuels are simpler mixtures of a few well-characterized compounds that reproduce the essential physical and chemical characteristics of the actual fuel, which can be a complex blend of thousands of hydrocarbons. mdpi.com This allows for more controlled and reproducible combustion studies in laboratory settings.

The synthetic aviation fuel S-8, developed from natural gas via the Fischer-Tropsch process, is a hydrocarbon mixture rich in C7 to C18 linear and branched alkanes. acs.orgnist.gov In developing surrogate models for S-8, this compound has been identified as a key potential component. nist.govgovinfo.gov For instance, it was listed as a constituent in the detailed chemical analysis of a high-aromatic diesel fuel and in the composition of a 50/50 mixture of Jet-A and S-8. govinfo.govnist.gov Furthermore, this compound has been included in proposed surrogate fuel mixtures for Jet A, where it represents the class of branched alkanes (iso-paraffins). osti.govpolito.it A four-component jet fuel surrogate, for example, was formulated with 21.79% isocetane (a highly branched alkane) by mole fraction to emulate the cetane number (CN) of the target fuel, highlighting the importance of branched alkanes in representing ignition quality. mdpi.com

The table below lists this compound as a component in various fuel analyses and proposed surrogate mixtures.

| Fuel Type | Analysis/Surrogate Component | Reference |

| High-Aromatic Diesel Fuel | Identified as a major component | nist.gov |

| Synthetic Aviation Fuel S-8 | Potential surrogate mixture component | nist.gov |

| Jet-A / S-8 Mixture (50/50) | Identified as a component | govinfo.gov |

| Jet A Surrogate Fuel | Proposed surrogate component | osti.govpolito.it |

| Rocket Propellant 1 (RP-1) | Identified as a component | acs.org |

Impact of Branched Alkane Structure on Fuel Combustion Characteristics

The molecular structure of alkanes significantly influences their combustion behavior. The presence of branching in an alkane chain, such as in this compound, has distinct effects compared to its linear isomer, n-tridecane.

Generally, branched alkanes exhibit the following combustion characteristics:

Increased Ignition Delay: The introduction of methyl branches to an n-alkane chain typically results in a longer ignition delay. ucl.ac.uk This is because the branched structure can lead to the formation of more stable radicals during the initial stages of oxidation, slowing down the reaction rates that lead to autoignition. ucl.ac.uk

Lower Laminar Burning Velocity: For both alkanes and alkenes, branching tends to lower the laminar burning velocity compared to their unbranched counterparts. psu.edu "Slow" burning fuels are often associated with decomposition pathways that favor the formation of CH3 radicals. psu.edu

Higher Octane (B31449) Number: Branched hydrocarbons are preferred components in gasoline because they burn more efficiently and have higher octane numbers than straight-chain hydrocarbons. acs.org

Studies comparing different iso-alkanes, such as iso-octane (a highly branched C8 alkane) and iso-dodecane (a highly branched C12 alkane), provide further insight into the role of molecular structure. osti.govresearchgate.net While both are branched, their reactivity can differ based on temperature and pressure conditions. For example, a reactivity crossover has been observed where, within a specific temperature range, the larger iso-dodecane is less reactive than iso-octane. osti.govresearchgate.net The combustion behavior of these branched alkanes is largely controlled by the relative abundance of CH2 and CH3 functional groups within the molecule. researchgate.net

The following table summarizes the general impact of branching on alkane fuel properties.

| Fuel Property | Effect of Branching | Scientific Rationale |

| Ignition Delay | Increases | Formation of more stable radicals during oxidation. ucl.ac.uk |

| Laminar Burning Velocity | Decreases | Favors decomposition pathways leading to less reactive radicals. psu.edu |

| Octane Number | Increases | More efficient and controlled combustion. acs.org |

Strategies for Separation of Branched Alkanes in Petroleum Refining

The separation of branched alkanes from their linear isomers is a critical process in petroleum refining, primarily to improve the octane rating of gasoline. acs.orgnih.gov Linear alkanes have low octane numbers and are less desirable in fuel blends. acs.org Several strategies are employed to achieve this separation, with adsorption-based methods being the most prominent.

Molecular Sieving with Zeolites: The most common industrial method for separating linear and branched paraffins is through the use of zeolite molecular sieves, particularly Zeolite 5A. acs.orgcambridge.org Zeolites are microporous crystalline aluminosilicates with a well-defined pore structure.

Zeolite 5A: This zeolite has a pore diameter of approximately 0.51 nm (5 Å), which is large enough to allow linear alkanes to enter but excludes the bulkier branched isomers. cambridge.org This principle of "molecular sieving" or "steric rejection" forms the basis for the separation. nih.gov The process is a major success in the petrochemical industry for upgrading naphtha feedstocks. cambridge.org

Silicalite: Another type of zeolite, silicalite, can also be used to separate alkane isomers. This separation relies on configurational entropy effects, where the linear alkanes "pack" more efficiently within the zeolite's channel structures. acs.org

Other Zeolites: Various other zeolites, such as ZSM-5, SAPO-11, ZSM-22, and MFI structures, are used in related refining processes like isomerization and lube oil dewaxing, which also involve the conversion and separation of linear and branched paraffins. invexoil.com

Emerging Separation Technologies: Research is ongoing to develop more efficient separation methods. One innovative approach involves the synergistic use of different adsorbent materials. A mixed-bed adsorbent strategy combining the molecular sieving capability of Zeolite 5A with the thermodynamic separation properties of a metal-organic framework (MOF) called MIL-160(Al) has been demonstrated. nih.gov This dual-action system allows for a more efficient separation of hexane (B92381) isomers based on their degree of branching. nih.gov

The table below outlines the primary strategies for separating branched alkanes.

| Separation Strategy | Mechanism | Key Materials |

| Molecular Sieving | Steric exclusion of branched isomers based on size. cambridge.org | Zeolite 5A cambridge.org |

| Configurational Entropy | Preferential adsorption of linear alkanes due to efficient packing. acs.org | Silicalite acs.org |